molecular formula C7H11NO B13103731 3-(Prop-2-yn-1-yloxy)pyrrolidine

3-(Prop-2-yn-1-yloxy)pyrrolidine

Cat. No.: B13103731
M. Wt: 125.17 g/mol
InChI Key: CPLOYTSCDNOFHC-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yloxy)pyrrolidine is an organic compound with the molecular formula C7H11NO It is a pyrrolidine derivative where a prop-2-yn-1-yloxy group is attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yloxy)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing cost-effective reagents, would likely be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yloxy)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

3-(Prop-2-yn-1-yloxy)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yloxy)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The prop-2-yn-1-yloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, thereby exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-2-yn-1-yloxy)pyridine
  • 3-(Prop-2-yn-1-yloxy)prop-1-yne
  • 3-(Prop-2-yn-1-yloxy)benzene

Uniqueness

3-(Prop-2-yn-1-yloxy)pyrrolidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3-prop-2-ynoxypyrrolidine

InChI

InChI=1S/C7H11NO/c1-2-5-9-7-3-4-8-6-7/h1,7-8H,3-6H2

InChI Key

CPLOYTSCDNOFHC-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1CCNC1

Origin of Product

United States

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